molecular formula C27H23N3O B11058436 9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11058436
M. Wt: 405.5 g/mol
InChI Key: RQNQZVPVKYCLGD-UHFFFAOYSA-N
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Description

9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE is a complex organic compound that belongs to the class of phenanthroline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a quinoline moiety, which is a heterocyclic aromatic organic compound, and a phenanthroline core, which is a nitrogen-containing polycyclic aromatic hydrocarbon.

Chemical Reactions Analysis

9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation of this compound with potassium permanganate in an alkaline medium results in the transformation of the phenanthroline ring system into 1,8-diaazafluorenone . Another example is the oxidation of 12-aryl-9,9-dimethyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones with sodium nitrite in acetic acid, leading to the formation of 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones . Common reagents used in these reactions include potassium permanganate, sodium nitrite, and acetic acid.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes have potential applications in catalysis and materials science. In biology, the compound and its derivatives are studied for their potential antimicrobial and anticancer properties. The presence of the quinoline moiety in the structure enhances its biological activity, making it a valuable compound for medicinal chemistry research .

Mechanism of Action

The mechanism of action of 9,9-DIMETHYL-12-(7-QUINOLYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the phenanthroline core can chelate metal ions, inhibiting metalloenzymes and affecting various biochemical pathways. These interactions contribute to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H23N3O

Molecular Weight

405.5 g/mol

IUPAC Name

9,9-dimethyl-12-quinolin-7-yl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C27H23N3O/c1-27(2)14-22-26(23(31)15-27)24(17-8-7-16-5-3-11-29-21(16)13-17)25-18-6-4-12-28-19(18)9-10-20(25)30-22/h3-13,24,30H,14-15H2,1-2H3

InChI Key

RQNQZVPVKYCLGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC6=C(C=CC=N6)C=C5)C(=O)C1)C

Origin of Product

United States

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